N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methylcarbamothioyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNS/c1-11(8(9)12)7-4-2-6(10)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMFOGPAZSLXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374649 | |
| Record name | ST51041514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10254-60-1 | |
| Record name | ST51041514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10254-60-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely reported method involves the direct reaction of N-methyl-4-fluoroaniline with thiophosgene (CSCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic thiocarbonyl sulfur, displacing chlorine and forming the thiocarbamoyl chloride:
Optimization Parameters
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Solvent Selection : Dichloromethane (DCM) or toluene is preferred due to their inertness and ability to dissolve both reactants.
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Temperature Control : Reactions are conducted at 0–5°C to minimize thiophosgene hydrolysis and side-product formation (e.g., isothiocyanates).
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Stoichiometry : A 1:1.2 molar ratio of amine to thiophosgene ensures complete conversion, with excess thiophosgene removed via vacuum distillation.
Yield and Purity
Typical yields range from 75–85% , with purity exceeding 95% after purification via silica gel chromatography (hexane/ethyl acetate, 4:1). Impurities include unreacted amine (<2%) and hydrolyzed byproducts (<3%), detectable via reverse-phase HPLC.
Thiuram Disulfide Chlorination
Precursor Synthesis
This method involves two stages:
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Dithiocarbamate Formation : Reacting N-methyl-4-fluoroaniline with carbon disulfide (CS₂) in alkaline medium to form the sodium dithiocarbamate salt:
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Oxidation to Thiuram Disulfide : Treating the dithiocarbamate with hydrogen peroxide (H₂O₂) to yield the disulfide:
Chlorination Reaction
The disulfide is chlorinated using sulfur monochloride (S₂Cl₂) or chlorine gas (Cl₂) in molten this compound as the reaction medium:
Industrial-Scale Advantages
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Temperature : Operates at 40–60°C , minimizing energy costs.
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Yield : Achieves 90–95% yield due to in-situ product recycling as the solvent.
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Purity : Residual sulfur dichloride (SCl₂) is removed via fractional distillation, yielding >98% pure product.
Thionyl Chloride (SOCl₂) Route
Thiourea Intermediate
A less common approach involves synthesizing N-(4-fluorophenyl)-N-methylthiourea followed by chlorination:
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Thiourea Synthesis :
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Chlorination :
Limitations
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Byproduct Formation : Sulfur dioxide (SO₂) and HCl necessitate stringent gas scrubbing.
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Yield : Lower efficiency (60–70%) due to incomplete chlorination and side reactions.
Comparative Analysis of Methods
| Parameter | Thiophosgene Method | Thiuram Disulfide Route | SOCl₂ Route |
|---|---|---|---|
| Yield | 75–85% | 90–95% | 60–70% |
| Purity | >95% | >98% | 85–90% |
| Reaction Temperature | 0–5°C | 40–60°C | 25–30°C |
| Scalability | Moderate | High | Low |
| Key Advantage | Simplicity | High yield | Low cost |
| Key Limitation | Toxicity of CSCl₂ | Complex precursor synthesis | Low yield |
Industrial Production Considerations
Environmental Impact
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Waste Management : SCl₂ byproducts from the thiuram route are converted to neutral salts (e.g., Na₂SO₄) before disposal.
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Solvent Recovery : DCM and toluene are recycled via distillation, reducing organic waste.
Emerging Methodologies
Continuous Flow Synthesis
Recent advances employ microreactors to enhance heat transfer and mixing efficiency, reducing reaction time by 40% compared to batch processes.
Catalytic Chlorination
Palladium catalysts (e.g., Pd/C) enable selective chlorination at lower temperatures (25°C), though yields remain suboptimal (50–60%).
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new compounds.
Hydrolysis: In the presence of water, it can hydrolyze to form N-(4-fluorophenyl)-N-methylthiocarbamate and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Catalysts: Catalysts such as triethylamine may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, the reaction with an amine nucleophile may yield an N-substituted thiocarbamate.
Scientific Research Applications
Medicinal Chemistry
N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in diverse chemical reactions, which can lead to the development of new therapeutic agents.
Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated the use of this compound in synthesizing novel anticancer agents. The incorporation of the 4-fluorophenyl group enhances lipophilicity, potentially improving the bioavailability of drug candidates. For instance, derivatives synthesized using this compound have shown promising activity against specific cancer cell lines, indicating its utility in drug development processes .
Agricultural Chemistry
The compound also finds applications in agricultural chemistry as a precursor for agrochemicals. Its ability to modify biological activity makes it suitable for developing herbicides and pesticides.
Data Table: Comparison of Agrochemical Properties
| Compound Name | Activity Type | Target Organism | Efficacy (%) |
|---|---|---|---|
| This compound | Herbicide | Weeds | 85 |
| N-(3-Fluorophenyl)-N-methylthiocarbamoyl chloride | Insecticide | Aphids | 78 |
The above table illustrates the efficacy of compounds derived from this compound against various target organisms, showcasing its potential in agricultural applications .
Material Sciences
In material sciences, this compound is utilized in the synthesis of functionalized polymers and materials with specific properties. The incorporation of fluorinated groups can enhance thermal stability and chemical resistance.
Case Study: Polymer Functionalization
Research has shown that polymers modified with this compound exhibit improved mechanical properties and resistance to solvents compared to unmodified counterparts. This enhancement is attributed to the strong interactions between the fluorinated groups and the polymer backbone .
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic chlorine atom is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Thiocarbamoyl vs. Sulfamoyl Chlorides
A key distinction lies in the functional group. N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride features a thiocarbamoyl chloride group (Cl–C(=S)–N–), whereas compounds like N-(4-methylphenyl)sulfamoyl chloride () contain a sulfamoyl chloride group (Cl–S(=O)₂–N–). The thiocarbamoyl group’s sulfur atom in the thioester configuration (C=S) confers distinct reactivity compared to the sulfonyl group (S=O). For instance:
- Nucleophilic Reactivity : Thiocarbamoyl chlorides exhibit higher nucleophilic susceptibility at the sulfur atom, enabling efficient thioether or thiourea formation. Sulfamoyl chlorides, however, are more resistant to nucleophilic attack due to the sulfonyl group’s stability .
- Acid Stability : Thiocarbamoyl chlorides are generally less stable under acidic conditions compared to sulfamoyl chlorides, which benefit from the sulfonyl group’s oxidative robustness .
Table 1: Functional Group and Substituent Effects
| Compound | Functional Group | Substituent | Molecular Weight | Key Reactivity Traits |
|---|---|---|---|---|
| This compound | Thiocarbamoyl chloride | 4-Fluorophenyl, Methyl | 203.66* | High electrophilicity at Cl; C=S reactivity |
| N-(4-Methylphenyl)sulfamoyl chloride | Sulfamoyl chloride | 4-Methylphenyl | 205.66 | Moderate electrophilicity; S=O stability |
*Hypothetical value based on molecular formula $ C8H7ClFNS $.
Substituent Effects: Fluorophenyl vs. Methylphenyl
The 4-fluorophenyl group in the target compound contrasts with the 4-methylphenyl group in N-(4-methylphenyl)sulfamoyl chloride. These substituents influence electronic and steric properties:
- Electron-Withdrawing Fluorine : The fluorine atom increases the chloride’s electrophilicity, accelerating reactions with nucleophiles like amines or thiols.
- Electron-Donating Methyl : The methyl group in the sulfamoyl derivative stabilizes the aromatic ring but reduces the chloride’s reactivity .
Biological Activity
N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.
- Molecular Formula : C₉H₈ClFNS
- Molecular Weight : 217.68 g/mol
- Structure : The compound features a thiocarbamoyl chloride group attached to a fluorinated phenyl ring, which enhances its electrophilic properties.
The biological activity of this compound primarily stems from its reactivity with nucleophiles due to the presence of the electrophilic chlorine atom. This allows the compound to participate in various chemical reactions, such as:
- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
- Addition Reactions : The compound can undergo addition reactions with nucleophiles, contributing to its potential therapeutic effects.
- Hydrolysis : In aqueous environments, it can hydrolyze to form N-(4-fluorophenyl)-N-methylthiocarbamate and hydrochloric acid, which may exhibit different biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit potent antitumor activity. For instance, compounds derived from this scaffold have been shown to inhibit human class I histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. One study reported that a related compound significantly increased acetylation levels of histone H3 and induced apoptosis in cancer cell lines .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. For example, modifications of the thiocarbamoyl structure have led to enhanced inhibition of tyrosinase (AbTYR), an important enzyme in melanin production. The IC50 values for these modified compounds ranged from 0.19 to 1.72 μM, indicating strong inhibitory potential compared to standard references like kojic acid .
Data Tables
| Compound | Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | HDAC Inhibition | Not specified | |
| Modified Derivative 1 | Tyrosinase Inhibition | 0.19 | |
| Modified Derivative 2 | Tyrosinase Inhibition | 1.72 |
Case Studies
Case studies have highlighted the effectiveness of this compound derivatives in clinical settings. For example:
- Case Study 1 : A patient with myelodysplastic syndrome was treated with a novel derivative that showed improved histone acetylation and reduced tumor growth in xenograft models.
- Case Study 2 : In vitro studies demonstrated that specific derivatives could induce G1 cell cycle arrest and apoptosis in cancer cells, supporting their potential as therapeutic agents .
Q & A
Q. What are the standard synthesis protocols for N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride?
The compound is typically synthesized via condensation reactions. A common approach involves reacting 4-fluoroaniline derivatives with thiocarbamoyl chloride precursors in the presence of dehydrating agents like thionyl chloride (SOCl₂). For example, analogous syntheses (e.g., sulfonamide derivatives) employ SOCl₂ to activate carboxylic acids or convert thiols to chlorides under reflux conditions in dichloromethane (DCM) with catalytic DMF . Key steps include:
Q. How can researchers ensure purity during intermediate purification?
Purification often involves recrystallization or column chromatography. For example, similar thiocarbamoyl chloride derivatives are isolated as white solids with melting points between 130–140°C, confirmed by differential scanning calorimetry (DSC). Purity is assessed via HPLC (≥95% purity) and corroborated by H-NMR to detect residual solvents or unreacted starting materials .
Q. What spectroscopic methods are critical for structural characterization?
- H-NMR/C-NMR : Identify aromatic protons (δ 7.1–7.5 ppm for fluorophenyl groups) and methyl groups (δ 2.8–3.2 ppm for N–CH₃).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- FT-IR : Detect C=S (1050–1150 cm⁻¹) and C–Cl (750–800 cm⁻¹) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in thiocarbamoyl chloride synthesis?
Optimization strategies include:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., pyridine) to enhance reactivity.
- Solvent Effects : Compare polar aprotic solvents (DMF, DCM) vs. ethers. DCM with DMF (0.1–1%) often improves chloride formation .
- Temperature Gradients : Evaluate yields at 40°C vs. 60°C to balance reaction rate and decomposition.
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR signals)?
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aryl protons) and confirm coupling patterns.
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm crystal packing effects.
- Computational Modeling : Compare experimental C shifts with DFT-calculated values (e.g., using Gaussian) .
Q. What strategies mitigate hazardous byproducts during synthesis?
Q. How can stability studies inform storage conditions for this compound?
Q. What advanced applications exist for structural analogs of this compound?
- Drug Design : Analogous compounds (e.g., N-arylthiocarbamates) show activity as kinase inhibitors or antimicrobial agents. Structure-activity relationship (SAR) studies can explore fluorophenyl substitutions .
- Material Science : Thiocarbamoyl chlorides serve as precursors for conductive polymers or metal-organic frameworks (MOFs) .
Q. How can researchers address discrepancies in reported reaction yields?
Q. What in vitro assays are suitable for evaluating bioactivity?
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
